molecular formula C16H14O3 B191450 2'-Hydroxy-4-methoxychalcone CAS No. 3327-24-0

2'-Hydroxy-4-methoxychalcone

Cat. No. B191450
CAS RN: 3327-24-0
M. Wt: 254.28 g/mol
InChI Key: NXBNYUSXDBHELA-FLIBITNWSA-N
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Description

2’-Hydroxy-4-methoxychalcone is a compound with the molecular formula C16H14O3 . It is found in natural products like Dalbergia sissoo and Oxytropis falcata . The IUPAC name for this compound is (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .


Synthesis Analysis

The synthesis of 2’-Hydroxy-4-methoxychalcone involves the reaction of 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst . Another study mentions the use of 2′-hydroxydihydrochalcones as main precursors in flavonoid synthesis .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-4-methoxychalcone consists of two nearly planar six-membered aromatic rings connected by a propanal chain . The InChIKey for this compound is NXBNYUSXDBHELA-DHZHZOJOSA-N .


Chemical Reactions Analysis

The chemical reactions involving 2’-Hydroxy-4-methoxychalcone are complex and multifaceted. For instance, it has been found that as the number of methoxy substituents increases in the chalcone substrate, the rate and efficiency of transformation to dihydrochalcones decreased .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Hydroxy-4-methoxychalcone include a molecular weight of 254.28 g/mol, a density of 1.2±0.1 g/cm3, a boiling point of 444.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Photochromic Applications

  • Photochromism and Optical Memory : 2-Hydroxy-4'-methoxychalcone exhibits novel photochromic properties, making it suitable for photon-mode erasable optical memory systems with nondestructive readout ability. It demonstrates fatigue resistance in photochromic systems, enduring at least 10 write-and-erase cycles (Horiuchi et al., 2000).

Biomedical Applications

  • Inhibition of Inflammatory Responses : In studies on murine macrophage cell line RAW 264.7, 2'-hydroxy-4'-methoxychalcone showed potential in inhibiting lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha. This inhibition is linked to blocking nuclear factor (NF)-kappaB and activator protein-1 (AP-1) activations (Ban et al., 2004).
  • Anticancer Activity : Derivatives of 2'-hydroxy-4-methoxychalcone, synthesized through Claisen-Schmidt condensation, have shown cytotoxic activity against cervical and colon cancer cells in vitro, indicating potential as anticancer agents (Matsjeh et al., 2017).
  • Anti-Angiogenic and Anti-Tumor Activities : 2'-Hydroxy-4'-methoxychalcone demonstrated significant anti-angiogenic and anti-tumor activities in vitro and in vivo. It inhibited angiogenesis in chick embryos and mouse models, reduced the proliferation of endothelial cells, and showed inhibitory effects on tumor growth in murine cancer models (Lee et al., 2006).

Material Science Applications

  • Photochromism in Mesoporous Silicate : Studies have shown that 2-Hydroxy-4’-methoxychalcone adsorbed on mesoporous silicate exhibits promising photochromic properties. This suggests its potential application in creating safe and environmentally friendly photochromic materials (Takakazu et al., 2011).

Safety And Hazards

When handling 2’-Hydroxy-4-methoxychalcone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Further studies are needed to elucidate the structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules of 2’-Hydroxy-4-methoxychalcone . In addition, there is potential for the production of food sweeteners through the highly effective, regiospecific hydrogenation of methoxychalcone .

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBNYUSXDBHELA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345759
Record name trans-2′-Hydroxy-4-methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-4-methoxychalcone

CAS RN

3327-24-0, 34000-29-8
Record name 2'-Hydroxy-4-methoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2′-Hydroxy-4-methoxychalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-4-methoxychalcone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Hydroxy acetophenone, 3 (6 mL, 50 mmol), 4-methoxy benzaldehyde, 4 (6 mL, 50 mmol) and 50% aqueous sodium hydroxide (50 mL) in methanol (100 mL) were reacted as in 7 to yield 9. Yield 11.7 g (92%); mp 81-83° C. (lit. 93-94);227 MS (FAB) 255 (M++1); IR (KBr) 3450, 1639; 1H NMR (200 MHz, CDCl3) δ 7.92 (dd, J=8.7 Hz, 1.4 Hz, 1H), 7.90 (d, J=15.4 Hz, 1H), 7.62 (d, J=8.7 Hz, 2H), 7.53 (d, J=15.5 Hz, 1H), 7.49 (t, J=7.4 Hz, 1H), 6.95 (d, J=8.6 Hz, 2H), 7.03-6.89 (m, 2H), 3.86 (s, 3H).
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[Compound]
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3
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6 mL
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4
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6 mL
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50 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401
Citations
YS Lee, SS Lim, KH Shin, YS Kim, K Ohuchi… - Biological and …, 2006 - jstage.jst.go.jp
… In a previous study, we reported that 2-hydroxy-4methoxychalcone (HMC), a synthetic chalcone inhibited PGE2 production in 12-O-tetradecanoylphorbol 13-acetate (TPA)-stimulated rat …
Number of citations: 130 www.jstage.jst.go.jp
R Matsushima, H Mizuno, A Kajiura - … of the Chemical Society of Japan, 1994 - journal.csj.jp
… This paper is concerned with the application of the photochemical conversion of 2-hydroxy-4'-methoxychalcone (1; HC in Scheme 1 with R=H and Ar=p-methoxyphenyl) to the 4'-…
Number of citations: 38 www.journal.csj.jp
CS Liu, CC Chang, YC Du, FR Chang… - Journal of …, 2012 - journals.lww.com
… The aims of this study were to evaluate the antiatherosclerotic effect of 2-hydroxy-4'-methoxychalcone (AN07, a synthetic chalcone derivate) and to investigate its potential …
Number of citations: 19 journals.lww.com
武内貴和, 川野裕太, 竹内泰宏, 河野芳海, 高木克彦… - 色材協会誌, 2011 - jlc.jst.go.jp
2-Hydroxy-4'-methoxychalcone (HMC), a synthetic anthocyanin dye, has the same molecular skeleton as plant pigments and is promising as a safe and environmentally friendly …
Number of citations: 10 jlc.jst.go.jp
SH Jung, YS Lee, SH Lee, SS Lim, YS Kim… - 대한약학회학술대회, 2002 - dbpia.co.kr
… out to clarify whether 2'-hydroxy-4'-methoxychalcone inhibit angiogenesis by the experimental methods in vitro and in vivo. 2'-Hydroxy-4'-methoxychalcone decreased angiogenesis of …
Number of citations: 2 www.dbpia.co.kr
川野裕太, 武内貴和, 河野芳海, 松島良華, 柴田雅史 - 色材協会誌, 2010 - jlc.jst.go.jp
… 2.1 Materials 2-Hydroxy-4’-methoxychalcone was synthesized at Shizuoka University following procedures provided in the literature5). Silica supplied by the Catalysis Society of Japan(…
Number of citations: 7 jlc.jst.go.jp
F Jin, XY Jin, YL Jin, DW Sohn, SA Kim… - Archives of pharmacal …, 2007 - Springer
Butein, a natural chalcone, has anti-inflammatory and hepatoprotective activity. One synthetic derivative of butein, 2′,4′,6′-tris(methoxymethoxy)chalcone (TMMC), has potent anti-…
Number of citations: 80 link.springer.com
GP Rosa, AML Seca, MC Barreto, AMS Silva… - Applied Sciences, 2019 - mdpi.com
… Compound 8, 2′-hydroxy-4-methoxychalcone, was not synthesized in this work, but was included in the bioactivities study because it is, in structural terms, one of the simplest 2′-…
Number of citations: 34 www.mdpi.com
H Horiuchi, A Tsukamoto, T Okajima, H Shirase… - … of Photochemistry and …, 2009 - Elsevier
… trans-2-Hydroxy-4′-methoxychalcone was doped into PVA film as follows. A PVA film was … (1:1, v/v) of trans-2-hydroxy-4′-methoxychalcone containing sulfuric acid (pH 3) for 3 min. …
Number of citations: 15 www.sciencedirect.com
B Srinivasan, TE Johnson, R Lad… - Journal of medicinal …, 2009 - ACS Publications
Chalcone is a privileged structure, demonstrating promising anti-inflammatory and anticancer activities. One potential mechanism is to suppress nuclear factor kappa B (NF-κB) …
Number of citations: 206 pubs.acs.org

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